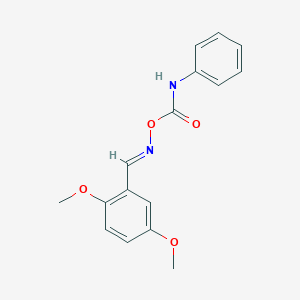
1-(diphenylphosphorothioyl)cyclopentanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(diphenylphosphorothioyl)cyclopentanecarbonitrile (CPT) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of organophosphorus compounds and has been found to exhibit interesting biological and chemical properties.
Aplicaciones Científicas De Investigación
Catalytic Applications
1-(diphenylphosphorothioyl)cyclopentanecarbonitrile has been explored in catalysis, particularly in asymmetric synthesis. For example, it has been used in the enantioselective 1,3-dipolar cycloaddition reactions, a key methodology in organic synthesis for generating complex molecules with high stereocontrol. This process involves the reaction of C,N-cyclic azomethine imines with unsaturated nitriles, catalyzed by chiral nickel complexes, to yield chiral cyanopyrazolidines with excellent regio- and diastereoselectivity and high enantioselectivities (Milosevic & Togni, 2013).
Material Science
In material science, compounds related to this compound have been utilized in the development of new materials. For instance, diphosphinidenecyclobutene ligands have been applied in copper-catalyzed amination reactions, leading to the efficient synthesis of secondary or tertiary amines, which are crucial intermediates in the production of various materials and pharmaceuticals (Gajare et al., 2004).
Biophysical Studies
Furthermore, derivatives of diphenylphosphorothioyl have been used in biophysical studies to investigate membrane dynamics. Differential polarized phase fluorometry has employed diphenylhexatriene derivatives to study the depolarizing rotations in lipid bilayers, providing insights into the fluidity and structural properties of cellular membranes (Lakowicz et al., 1979).
Organometallic Chemistry
In organometallic chemistry, cyclopentadienylosmium compounds containing unsaturated carbon donor coligands have been synthesized, demonstrating the versatility of phosphorothioyl derivatives in forming complex metal-ligand systems. These systems are crucial for understanding metal-mediated reactions and developing new catalytic processes (Crochet et al., 1998).
Propiedades
IUPAC Name |
1-diphenylphosphinothioylcyclopentane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18NPS/c19-15-18(13-7-8-14-18)20(21,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-12H,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFRKLBYURNIDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)P(=S)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18NPS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578459.png)
![2-(2-{3-[(3-fluorophenoxy)methyl]-1-piperidinyl}-2-oxoethyl)-1(2H)-phthalazinone](/img/structure/B5578460.png)

![2-[4-(1-benzothien-5-ylcarbonyl)-1-(2-furylmethyl)-2-piperazinyl]ethanol](/img/structure/B5578466.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5578472.png)
![[4-(2,5-dioxo-1-pyrrolidinyl)phenoxy]acetic acid](/img/structure/B5578486.png)

![1-(1-benzothien-2-yl)-2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethanol dihydrochloride](/img/structure/B5578496.png)


![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5578522.png)
![ethyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5578554.png)
![3-(isobutylthio)[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B5578555.png)
![N-(4-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B5578562.png)
